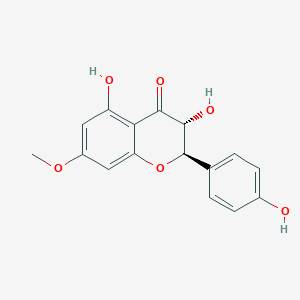

3,4',5-Trihydroxy-7-methoxyflavanone

Descripción general

Descripción

3,4',5-Trihydroxy-7-methoxyflavanone is a natural product found in Corymbia maculata, Dittrichia graveolens, and other organisms with data available.

Actividad Biológica

3,4',5-Trihydroxy-7-methoxyflavanone (TMF) is a flavonoid compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including neuroprotective effects, anti-inflammatory activity, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound is characterized by its unique flavonoid structure, which contributes to its biological activity. The compound's chemical formula is , and it features multiple hydroxyl groups that enhance its antioxidant properties.

Biological Activities

1. Neuroprotective Effects

Research has demonstrated that TMF exhibits significant neuroprotective properties. A study conducted on PC12 cells showed that TMF (3-20 μM) reduced dopamine-induced toxicity and improved redox balance by regulating the GSH/GSSG ratio, a key indicator of oxidative stress . Moreover, in vivo experiments with D-galactose-treated mice indicated that TMF administration (4 or 8 mg/kg/day) improved cognitive function as assessed by the Morris water maze test. Biochemical analyses revealed TMF's capability to inhibit AP-1 activation and enhance BDNF levels in the hippocampus, suggesting potential therapeutic applications in neurodegenerative diseases .

2. Anti-inflammatory Activity

TMF has also been linked to anti-inflammatory effects. In a study isolating flavanones from Calceolaria thyrsiflora, TMF demonstrated moderate inhibitory activity against 5-lipoxygenase (5-hLOX), an enzyme involved in inflammatory responses . This suggests that TMF could be beneficial in treating inflammatory conditions, supporting traditional uses of plants containing this compound.

3. Antimicrobial Properties

The antimicrobial activity of TMF has been explored through various studies. For instance, one study reported that TMF exhibited selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 50 µg/ml . This highlights the potential of TMF as an alternative therapeutic agent against antibiotic-resistant pathogens.

4. Cytotoxicity Against Cancer Cells

TMF has shown promise in cancer research as well. In vitro studies indicated cytotoxic effects on various cancer cell lines, including human breast adenocarcinoma and mouse metastatic melanoma cells . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

A notable case study involved the use of TMF in a mouse model of neurodegeneration. Mice treated with TMF showed significant improvements in learning and memory tasks compared to untreated controls. Biochemical assays indicated that TMF treatment led to increased levels of neurotrophic factors and reduced markers of oxidative stress, supporting its role as a neuroprotective agent .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities. 3,4',5-Trihydroxy-7-methoxyflavanone has been shown to exhibit significant antioxidant activity. A study demonstrated that this compound could effectively scavenge free radicals, thereby reducing oxidative stress in cellular models .

1.2 Neuroprotective Effects

Research indicates that this compound has neuroprotective properties. In vitro studies using PC12 cells showed that this compound could mitigate dopamine-induced toxicity and improve the redox balance by regulating glutathione levels . Additionally, animal studies have reported enhanced cognitive function in models of neurodegeneration when treated with this flavonoid .

Industrial Applications

2.1 Pharmaceutical Industry

Due to its bioactive properties, this compound is being explored as a potential therapeutic agent in the pharmaceutical industry. Its anticancer properties have been highlighted in various studies, suggesting that it may inhibit tumor growth and induce apoptosis in cancer cells .

2.2 Food Industry

The compound's antioxidant properties also make it a candidate for use as a natural preservative in food products. Its ability to prevent oxidative damage can enhance the shelf life and nutritional quality of food items .

Table 1: Summary of Neuroprotective Studies

| Study Reference | Model Used | Concentration (μM) | Main Findings |

|---|---|---|---|

| PC12 Cells | 3-20 | Decreased dopamine-induced toxicity | |

| D-galactose Mice | 4-8 mg/kg/day | Improved performance in Morris water maze test |

Table 2: Antioxidant Activity Comparison

Propiedades

IUPAC Name |

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,15-18,20H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLGHWHSUZVUFZ-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958962 | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37971-69-0 | |

| Record name | Aromadendrin 7-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037971690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AROMADENDRIN 7-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3G2R82MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.